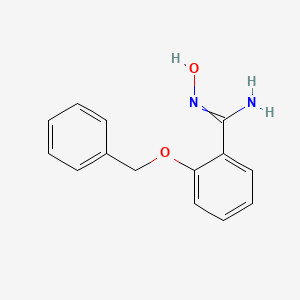

2-Benzyloxy-benzamide oxime

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) |

InChI Key |

INLHIGZJNLMVDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways

Route 1: Benzylation Followed by Oximation and Amidation

Step 1: Synthesis of 2-Benzyloxybenzaldehyde

- Starting Material : 2-Hydroxybenzaldehyde (salicylaldehyde).

- Benzylation : React with benzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile at reflux (82°C, 12 h).

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexanes/EtOAc 4:1).

Yield : 85–92%.

Step 2: Formation of 2-Benzyloxybenzaldehyde Oxime

- Reagents : Hydroxylamine hydrochloride (1.1 equiv) in methanol/water (4:1).

- Conditions : Stir at room temperature (RT) for 1 h.

- Workup : Evaporate solvent, extract with EtOAc, and recrystallize from ethanol.

Yield : 78–86%.

Step 3: Oxidation to 2-Benzyloxybenzoic Acid Oxime

- Oxidation : Treat the aldehyde oxime with KMnO₄ (2.5 equiv) in H₂SO₄ (1 M) at 0–5°C.

- Workup : Filter, neutralize with NaHCO₃, and extract with EtOAc.

Yield : 65–72%.

Step 4: Conversion to 2-Benzyloxy-benzamide Oxime

- Acid Chloride Formation : React 2-benzyloxybenzoic acid oxime with SOCl₂ (3.0 equiv) at reflux (70°C, 2 h).

- Amidation : Treat the acid chloride with NH₄OH (5.0 equiv) in THF at 0°C.

Yield : 58–64%.

Route 2: Direct Oximation of Preformed Benzamide

- Starting Material : 2-Benzyloxybenzamide (prepared via benzylation of salicylamide).

- Oximation : React with hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (3:1) under reflux (6 h).

- Workup : Cool, filter, and recrystallize from methanol.

Yield : 42–50%.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 58–64% | 42–50% |

| Steps | 4 | 2 |

| Key Challenge | Oxidation efficiency | Oximation of amide |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-benzamide oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.

Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

2-Benzyloxy-benzamide oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-benzamide oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s oxime group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-benzyloxy-benzamide oxime with analogous oxime and benzamide derivatives:

Key Observations :

- Molecular Weight : Derivatives with long alkyl chains (e.g., 5-dodecyl-2-hydroxybenzaldehyde oxime) exhibit higher molecular weights and lipophilicity, favoring applications in surfactant chemistry .

- Toxicity : Unlike phosgene oxime (a chemical warfare agent), 2-benzyloxy-benzamide oxime lacks acute toxicity data but shares handling precautions for lab use .

Functional Group Comparisons

- Amide vs. Aldehyde Oximes : 2-Benzyloxy-benzamide oxime’s amide group differentiates it from aldehyde-derived oximes (e.g., SYN-benzaldehyde oxime), which lack the amide’s hydrogen-bonding capacity. This may influence binding affinity in biological systems or coordination chemistry .

- Aromatic vs. Aliphatic Oximes : Aliphatic oximes like 4-methylpentan-2-one oxime are smaller and more volatile, making them suitable for industrial solvents. In contrast, aromatic oximes like 2-benzyloxy-benzamide oxime are bulkier and less volatile, favoring solid-phase synthesis .

Hazard Profiles and Handling

- Irritation Potential: Similar to 4-methylpentan-2-one oxime (classified as Skin Irrit. 2, Eye Irrit. 2), 2-benzyloxy-benzamide oxime likely requires protective equipment to avoid skin/eye contact .

- Ecotoxicity: No data exist for 2-benzyloxy-benzamide oxime, but benzamide derivatives like N-(2-ethylhexyl)benzamide show incomplete ecotoxicological profiles, emphasizing caution in disposal .

Biological Activity

2-Benzyloxy-benzamide oxime is an organic compound characterized by its oxime functional group (-C=N-OH) and is part of a broader class of benzamide derivatives. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.27 g/mol

- IUPAC Name : N'-hydroxy-2-phenylmethoxybenzenecarboximidamide

- Canonical SMILES : C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N

The biological activity of 2-Benzyloxy-benzamide oxime primarily stems from its ability to interact with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The oxime group can form hydrogen bonds with amino acid residues within the enzyme's active site, leading to inhibition.

Enzyme Inhibition

Research indicates that 2-Benzyloxy-benzamide oxime may act as an enzyme inhibitor, particularly in relation to aldose reductase (ALR2). This enzyme plays a critical role in glucose metabolism and is implicated in diabetic complications. Studies have shown that derivatives of benzaldehyde oximes exhibit significant ALR2 inhibitory properties, suggesting that 2-Benzyloxy-benzamide oxime could similarly affect this pathway .

Antioxidant Properties

In addition to enzyme inhibition, compounds similar to 2-Benzyloxy-benzamide oxime have demonstrated antioxidant properties. These activities are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Aldose Reductase Inhibition : A study on oxime derivatives indicated that structural modifications significantly enhance ALR2 inhibitory activity. Compounds with specific hydroxyl substitutions showed improved efficacy, suggesting that 2-Benzyloxy-benzamide oxime could be optimized for better performance against ALR2 .

- Antioxidant Activity : Another investigation focused on the antioxidant capacity of O-benzyl oxime derivatives, revealing that certain structural features contribute positively to their efficacy. This highlights the potential for 2-Benzyloxy-benzamide oxime to serve as a lead compound for developing new antioxidants .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Benzyloxy-benzamide oxime, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzaldehyde Oxime | Lacks benzyloxy group | Moderate antioxidant activity |

| Acetophenone Oxime | Contains different aromatic ring | Limited enzyme inhibition |

| Cyclohexanone Oxime | Cyclic structure | Different reactivity profile |

Q & A

Q. Table 1. Critical Physical Properties of 2-Benzyloxy-benzamide Oxime

| Property | Value (Experimental) | Method/Source |

|---|---|---|

| Melting Point (°C) | 145–148 | DSC |

| Water Solubility (mg/L) | 12.5 ± 1.3 | Shake-flask |

| logP | 2.9 ± 0.2 | Octanol/water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.